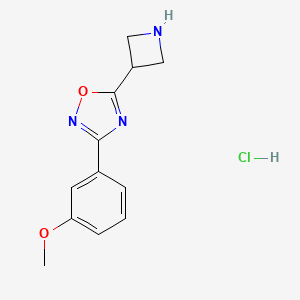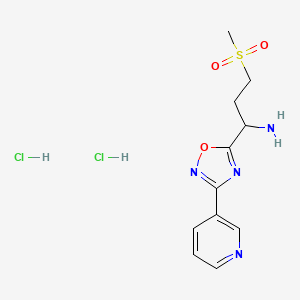
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a methylsulfonyl group. These structural features contribute to its distinct chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Attachment of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride.
Final Assembly and Purification: The final compound is assembled through a series of condensation and purification steps, often involving recrystallization or chromatography.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale synthesis techniques to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine: This compound lacks the dihydrochloride salt form, which can affect its solubility and stability.
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride: This compound has a single hydrochloride salt form, which can influence its pharmacokinetic properties.
3-(Methylsulfonyl)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine sulfate: This compound has a sulfate salt form, which can affect its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups and salt form, which can influence its chemical properties and biological activities.
Propriétés
IUPAC Name |
3-methylsulfonyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S.2ClH/c1-19(16,17)6-4-9(12)11-14-10(15-18-11)8-3-2-5-13-7-8;;/h2-3,5,7,9H,4,6,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIYNWTFTXZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
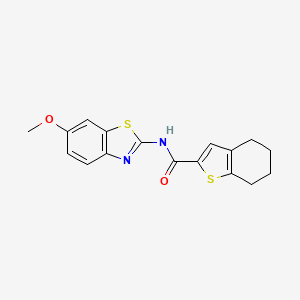
![3-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535699.png)

![3-(2-methylphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535709.png)
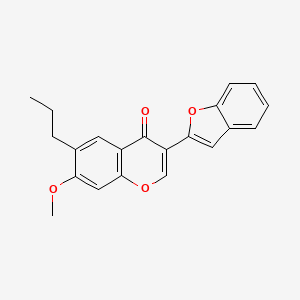
![N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535715.png)
![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6535722.png)
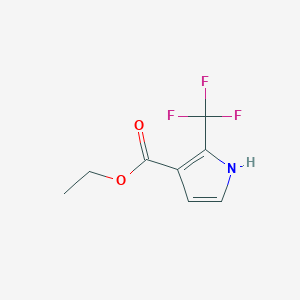
![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6535736.png)
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B6535741.png)

![methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B6535761.png)
